molecular formula C10H15ClN4O2S B6435104 N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide CAS No. 2549047-30-3

N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide

Cat. No.: B6435104
CAS No.: 2549047-30-3
M. Wt: 290.77 g/mol
InChI Key: NDBAHNNMTUOACA-UHFFFAOYSA-N
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Description

N-[1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a sulfonamide derivative featuring a pyrrolidine ring substituted at the 3-position with a 5-chloropyrimidin-2-yl group. Its structural uniqueness lies in the combination of a chlorinated pyrimidine ring and a pyrrolidine-sulfonamide scaffold, which may influence solubility, binding affinity, and metabolic stability compared to analogues.

Properties

IUPAC Name

N-[1-(5-chloropyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4O2S/c1-14(18(2,16)17)9-3-4-15(7-9)10-12-5-8(11)6-13-10/h5-6,9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBAHNNMTUOACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=C(C=N2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

Key Structural Differences:

Pyrimidine Substituents: Target Compound: 5-Chloro substituent at the pyrimidine 2-position. N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide (): Bromine at pyrimidine 5-position and morpholine substitution at 2-position; the sulfonamide is attached to a phenyl ring instead of pyrrolidine, increasing steric bulk . 1-(4-((6-(((5-Chloropyrimidin-2-yl)amino)methyl)... (): Chloropyrimidine linked via an aminomethyl group to a pyrimidine-ether scaffold, introducing additional flexibility .

Heterocyclic Core :

  • The target compound uses pyrrolidine, while ’s analogue incorporates morpholine, which may enhance solubility due to its oxygen atom .

Sulfonamide Modifications :

  • ’s compound has a bulkier 2,4,6-trimethylbenzenesulfonamide group, likely reducing membrane permeability compared to the target compound’s simpler methylmethanesulfonamide .

Physicochemical and Commercial Comparisons

Commercial Availability:

  • N-[1-(4-Cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide () is commercially available from Life Chemicals, with pricing scaled by quantity (Table 1) .
Table 1: Pricing of N-[1-(4-Cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide (Life Chemicals, 2023)
Quantity Price (USD)
100 mg 372.0
50 mg 240.0
10 mg 118.5

The target compound’s absence from commercial catalogs in the provided evidence suggests it may be a novel or less explored analogue.

Data Tables

Research Findings

  • Structural Insights: Chlorine’s electronegativity in the target compound may enhance binding to hydrophobic enzyme pockets compared to cyano or bromo substituents.
  • Synthetic Challenges : High purity (95–98%) in compounds highlights achievable quality for such derivatives, though yields may vary with substituent complexity .

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